molecular formula C9H16N2 B1431258 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile CAS No. 1384682-39-6

1-(2-Methylpropyl)pyrrolidine-3-carbonitrile

Cat. No.: B1431258
CAS No.: 1384682-39-6
M. Wt: 152.24 g/mol
InChI Key: YXKJVSMPXUNZLK-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)pyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is a nitrile derivative, characterized by the presence of a pyrrolidine ring substituted with a 2-methylpropyl group and a carbonitrile group. This compound is primarily used in research and development settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile typically involves the reaction of pyrrolidine derivatives with appropriate nitrile precursors. . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylpropyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylpropyl)pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

1-(2-Methylpropyl)pyrrolidine-3-carbonitrile can be compared with other nitrile derivatives and pyrrolidine-containing compounds. Similar compounds include:

  • 1-(2-Methylpropyl)pyrrolidine-2-carbonitrile
  • 1-(2-Methylpropyl)pyrrolidine-4-carbonitrile
  • 1-(2-Methylpropyl)pyrrolidine-5-carbonitrile

These compounds share structural similarities but differ in the position of the nitrile group, which can influence their chemical reactivity and biological activity. The unique positioning of the nitrile group in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

1-(2-methylpropyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(2)6-11-4-3-9(5-10)7-11/h8-9H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJVSMPXUNZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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